

# A Comparative Crystallographic Analysis of trans-1,2-Diaminocyclohexane Metal Complexes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *trans-1,2-Cyclohexanediamine*

Cat. No.: B054143

[Get Quote](#)

A detailed examination of the structural parameters of cobalt(III), platinum(II), and copper(II) complexes incorporating the versatile trans-1,2-diaminocyclohexane ligand reveals distinct coordination geometries and molecular conformations dictated by the central metal ion. This guide provides a comparative overview of their crystal structures, supported by quantitative data and detailed experimental protocols for researchers and professionals in the fields of chemistry and drug development.

The trans-1,2-diaminocyclohexane (dach) ligand is a crucial building block in coordination chemistry, renowned for its ability to form stable chelate rings with a variety of metal ions. The resulting metal complexes exhibit diverse stereochemistry and have found applications in catalysis, materials science, and medicinal chemistry. Understanding the precise three-dimensional arrangement of these complexes at the atomic level, as determined by X-ray crystallography, is paramount for elucidating their chemical properties and biological activities.

This guide focuses on a comparative analysis of three representative metal complexes:

- Tris(trans-1,2-diaminocyclohexane-κ<sup>2</sup>N,N')cobalt(III) trichloride monohydrate
- trans-dl-1,2-Diaminocyclohexane-(N-methyliminodiacetato)platinum(II)
- [N,N'-Bis(2-hydroxycyclohexyl)-trans-cyclohexane-1,2-diamine]copper(II) perchlorate

## Comparative Crystallographic Data

The structural parameters of the cobalt(III), platinum(II), and copper(II) complexes, determined by single-crystal X-ray diffraction, are summarized below. These tables highlight the key differences in their crystal systems, unit cell dimensions, and coordination environments.

**Table 1: Crystal Data and Structure Refinement Parameters**

Parameter	[Co(dach) <sub>3</sub> ]Cl <sub>3</sub> ·H <sub>2</sub> O	[Pt(dach)(N-Me-ida)]	[Cu(L <sup>1</sup> )](ClO <sub>4</sub> ) <sub>2</sub>
Formula	C <sub>18</sub> H <sub>44</sub> Cl <sub>3</sub> CoN <sub>6</sub> O	C <sub>13</sub> H <sub>21</sub> N <sub>3</sub> O <sub>4</sub> Pt	C <sub>18</sub> H <sub>34</sub> Cl <sub>2</sub> CuN <sub>2</sub> O <sub>10</sub>
Formula Weight	525.87	526.48	600.98
Crystal System	Tetragonal	Monoclinic	Monoclinic
Space Group	I4 <sub>2</sub> d	P2 <sub>1</sub> /c	C2/c
a (Å)	18.7857(14)	11.272(5)	17.556(4)
b (Å)	18.7857(14)	14.034(7)	11.008(2)
c (Å)	13.8572(12)	10.163(5)	13.041(3)
α (°)	90	90	90
β (°)	90	116.13(3)	109.43(2)
γ (°)	90	90	90
Volume (Å <sup>3</sup> )	4890.2(9)	1444.1(1)	2378.4(9)
Z	8	4	4
Temperature (K)	120	Not Reported	293
R-factor	0.0525	Not Reported	0.068

**Table 2: Selected Bond Lengths (Å)**

Bond	[Co(dach) <sub>3</sub> ]Cl <sub>3</sub> ·H <sub>2</sub> O	[Pt(dach)(N-Me-ida)]	[Cu(L <sup>1</sup> )] [ClO <sub>4</sub> ] <sub>2</sub>
M–N(dach)	Co1–N1: 1.980(4)	Pt1–N(avg): 2.038	Cu1–N1: 1.985(7)
	Co1–N2: 1.974(4)		
	Co1–N3: 1.975(4)		
M–Other	Pt1–N3: 2.049(8)	Cu1–O1: 1.947(6)	
	Pt1–O1: 2.013(6)		

**Table 3: Selected Bond Angles (°)**

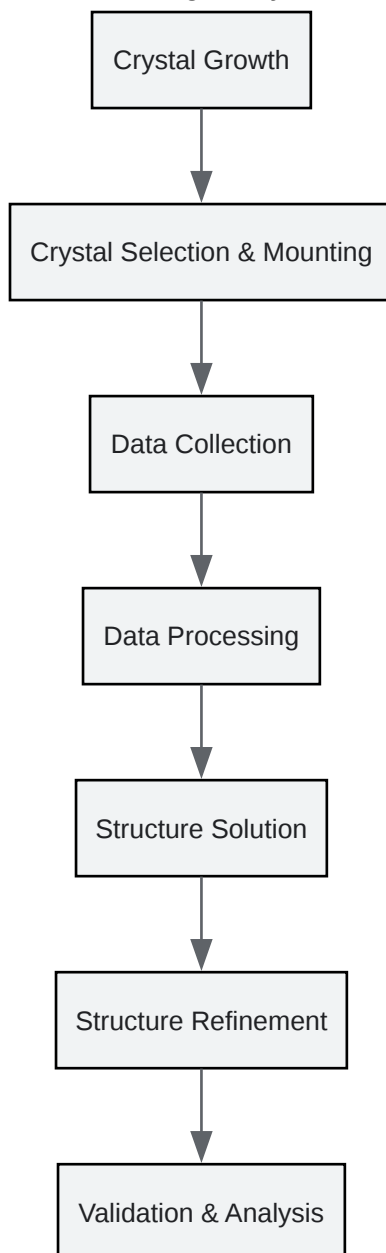
Angle	[Co(dach) <sub>3</sub> ]Cl <sub>3</sub> ·H <sub>2</sub> O	[Pt(dach)(N-Me-ida)]	[Cu(L <sup>1</sup> )] [ClO <sub>4</sub> ] <sub>2</sub>
N(dach)–M–N(dach)	N1–Co1–N2: 85.4(2)	N1–Pt1–N2: 84.1(4)	N1–Cu1–N1': 86.1(5)
	N1–Co1–N3: 91.62(19)		
	N2–Co1–N3: 90.61(19)		
Other–M–Other	N3–Pt1–O1: 84.4(3)	O1–Cu1–O1': 180.0	
N(dach)–M–Other	N1–Pt1–N3: 96.1(4)	N1–Cu1–O1: 93.9(3)	
	N2–Pt1–O1: 95.4(3)	N1–Cu1–O1': 86.1(3)	

## Experimental Protocols

The crystallographic data presented were obtained through single-crystal X-ray diffraction analysis. The general workflow for these experiments is outlined below, followed by specific details for the cobalt(III) complex.

## General Experimental Workflow

## General Workflow for Single-Crystal X-ray Diffraction



[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining the structure of a metal complex using single-crystal X-ray diffraction.

## Protocol for Tris(trans-1,2-diaminocyclohexane- $\kappa^2$ N,N')cobalt(III) trichloride monohydrate[1]

- **Crystal Growth:** Orange, rod-shaped single crystals were grown by slow evaporation from an aqueous solution.[\[1\]](#)
- **Data Collection:** A suitable crystal was mounted on a Bruker APEXII diffractometer. The data was collected at 120 K using Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ). A total of 9897 reflections were collected.[\[1\]](#)
- **Structure Solution and Refinement:** The structure was solved using direct methods with SHELXT and refined using SHELXL2014. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final R-factor was 0.0525.[\[1\]](#)

## Structural Comparison and Insights

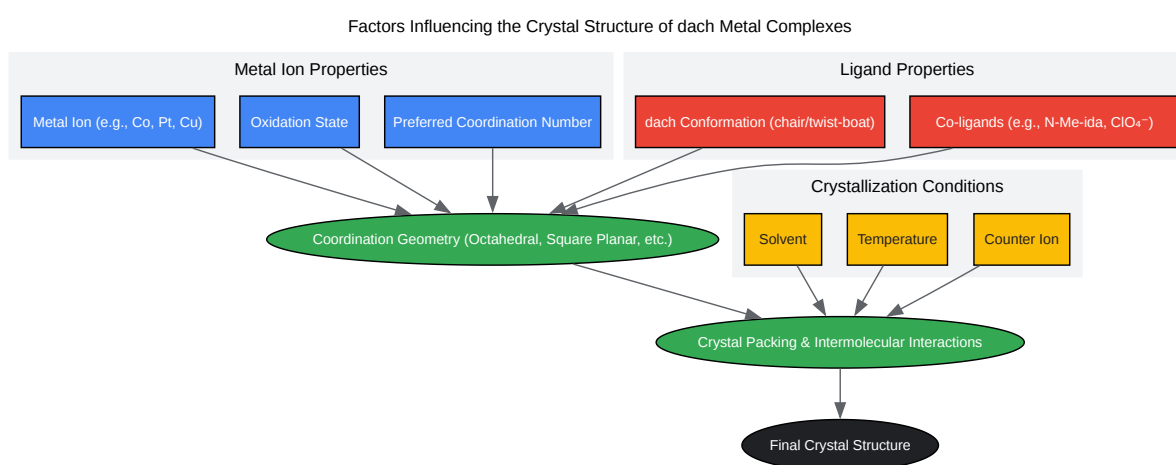
The coordination geometry of the metal ion is significantly influenced by its electronic configuration and the nature of the co-ligands.

- **Cobalt(III) Complex:** The Co(III) ion, with a  $d^6$  electronic configuration, adopts a classic octahedral geometry, coordinated by six nitrogen atoms from three bidentate dach ligands. The cyclohexane rings of the dach ligands are in a chair conformation.[\[1\]](#)
- **Platinum(II) Complex:** The Pt(II) ion, with a  $d^8$  electronic configuration, exhibits a square planar geometry. It is coordinated by two nitrogen atoms from one dach ligand and one nitrogen and one oxygen atom from the N-methyliminodiacetato ligand.[\[2\]](#)
- **Copper(II) Complex:** The Cu(II) ion, with a  $d^9$  electronic configuration, displays a distorted octahedral geometry due to the Jahn-Teller effect. It is coordinated by two nitrogen atoms and two oxygen atoms from the tetradentate N,N'-bis(2-hydroxycyclohexyl)-trans-cyclohexane-1,2-diamine ligand in the equatorial plane, with two perchlorate anions weakly interacting in the axial positions.

The conformation of the chelate rings formed by the dach ligand also varies depending on the coordination environment. In the octahedral cobalt complex, the five-membered Co-N-C-C-N rings adopt a gauche conformation. In the square planar platinum complex, the chelate ring is also puckered.

# Logical Relationships in Crystal Structure Determination

The final crystal structure of a trans-1,2-diaminocyclohexane-derived metal complex is the result of a complex interplay of several factors. The diagram below illustrates these relationships.



[Click to download full resolution via product page](#)

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Comparative Crystallographic Analysis of trans-1,2-Diaminocyclohexane Metal Complexes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054143#x-ray-crystallography-of-trans-1-2-diaminocyclohexane-derived-metal-complexes]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)